molecular formula C20H19N3O6S B11481714 Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11481714
M. Wt: 429.4 g/mol
InChI Key: IWCBMCIUFNINCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various substituted benzamides under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as reduced amines, oxidized carboxylic acids, and substituted benzamides .

Scientific Research Applications

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzamido group enhances its potential as an enzyme inhibitor and its overall pharmacological profile .

Properties

Molecular Formula

C20H19N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-6-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C20H19N3O6S/c1-4-29-20(25)17-16(15-13(10-28-3)9-11(2)21-19(15)30-17)22-18(24)12-5-7-14(8-6-12)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24)

InChI Key

IWCBMCIUFNINCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.